3-Ethoxycarbonly-1H-indazole-6-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxycarbonly-1H-indazole-6-boronic acid is a boronic acid derivative with a molecular formula of C10H11BN2O4. This compound is part of the indazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxycarbonly-1H-indazole-6-boronic acid typically involves the reaction of an indazole derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of the boronic acid reagent can help reduce costs and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxycarbonly-1H-indazole-6-boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted indazole derivatives, depending on the nature of the coupling partner.
Scientific Research Applications
3-Ethoxycarbonly-1H-indazole-6-boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Ethoxycarbonly-1H-indazole-6-boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of certain signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxycarbonyl-1H-indazole-5-boronic acid
- 3-Ethoxycarbonyl-1H-indazole-7-boronic acid
- 3-Methoxycarbonyl-1H-indazole-6-boronic acid
Uniqueness
3-Ethoxycarbonly-1H-indazole-6-boronic acid is unique due to its specific substitution pattern on the indazole ring, which can influence its reactivity and biological activity. The presence of the ethoxycarbonyl group at the 3-position and the boronic acid group at the 6-position provides a distinct chemical environment that can affect its interactions with molecular targets and its overall stability .
Properties
IUPAC Name |
(3-ethoxycarbonyl-1H-indazol-6-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O4/c1-2-17-10(14)9-7-4-3-6(11(15)16)5-8(7)12-13-9/h3-5,15-16H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZLCYSMGKINQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=NN2)C(=O)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.